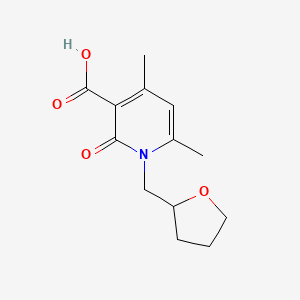
2-Chloro-4,6-diphenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,6-diphenylnicotinonitrile is a chemical compound with the molecular formula C18H11ClN2 . It is used in laboratory settings and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of 2-Chloro-4,6-diphenylnicotinonitrile has been explored in several studies. One approach involves the use of novel magnetic nanoparticles with morpholine tags as a multirole catalyst for the synthesis of hexahydroquinolines and 2-amino-4,6-diphenylnicotinonitriles through vinylogous anomeric-based oxidation . Another method uses β-Cyclodextrin, a green and widespread supramolecular catalyst, for the metal-free one-pot multi-component synthesis of a vast range of highly functionalized bioactive heterocyclic moiety .Molecular Structure Analysis
The molecular structure of 2-Chloro-4,6-diphenylnicotinonitrile comprises a pyridine core flanked by two phenyl rings . The compound exhibits a molecular weight of 286.11 Da .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-4,6-diphenylnicotinonitrile have been studied in the context of its synthesis. The compound is synthesized through vinylogous anomeric-based oxidation . The reaction conditions are mild, and the process involves the use of a nanomagnetic catalyst .Aplicaciones Científicas De Investigación
Anticancer Properties
APNs: have demonstrated exceptional cytotoxicity against breast cancer cell lines. Specifically, Compound 3 stands out, surpassing the potency of the commonly used chemotherapy drug Doxorubicin . Further research in this area could explore their mechanism of action and potential as novel anticancer agents.
Antimicrobial Activity
APNs: exhibit antimicrobial activity against various pathogens. Investigating their specific targets and modes of action could lead to the development of new antimicrobial agents .
PIM-1 Kinase Inhibition
These compounds also show antiproliferative activity by inhibiting PIM-1 kinase . Understanding their interaction with this kinase could provide insights for cancer therapy .
Anti-Tubercular Activity
APNs: have demonstrated anti-tubercular activity against Mycobacterium tuberculosis . Further studies could explore their potential as adjunct therapies for tuberculosis treatment .
SIRT1 Inhibition
Investigations into the inhibition of SIRT1 by APNs could shed light on their role in cellular processes and potential therapeutic applications .
Fluorescent Sensors
APNs: exhibit promise as fluorescent sensors. Their higher sensitivity compared to commercially available probes makes them valuable for monitoring photopolymerization processes. Researchers could explore their applications in materials science and polymer chemistry .
Photopolymerization Acceleration
In addition to sensing, APNs accelerate cationic photopolymerization processes. Their role in photoinitiation of epoxide and vinyl monomers could be further investigated for industrial applications .
Solvent-Dependent Fluorescence Properties
The fluorescence spectra of synthesized APNs exhibit solvent-dependent shifts in emission maximum values. Researchers could explore the influence of the solvent environment on their fluorescence behavior .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that this compound is used in the synthesis of highly functionalized bioactive heterocyclic moieties .
Mode of Action
It’s known to be involved in the synthesis of 2-amino-4,6-diphenylnicotinonitriles , which suggests it may interact with its targets through a series of chemical reactions.
Biochemical Pathways
It’s used in the synthesis of bioactive heterocyclic compounds , indicating it may influence various biochemical pathways related to these compounds.
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 29075 , which could potentially influence its pharmacokinetic properties.
Result of Action
Its role in the synthesis of bioactive heterocyclic compounds suggests it may have significant effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-chloro-4,6-diphenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2/c19-18-16(12-20)15(13-7-3-1-4-8-13)11-17(21-18)14-9-5-2-6-10-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRQTZHBYODVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-diphenylnicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2768877.png)

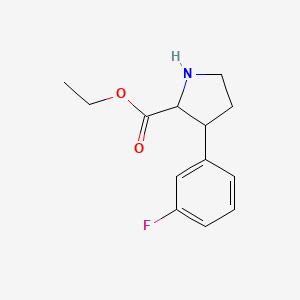
![2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride](/img/structure/B2768884.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2768885.png)
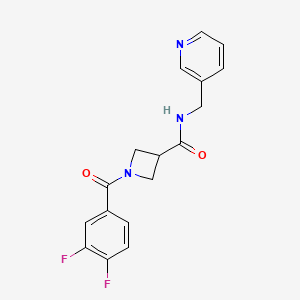
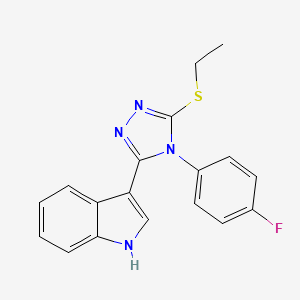
![2-[(Piperidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2768888.png)
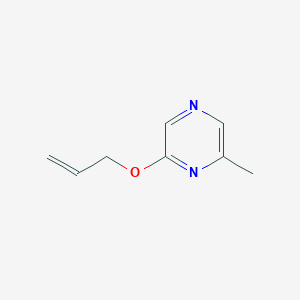
![4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2768890.png)
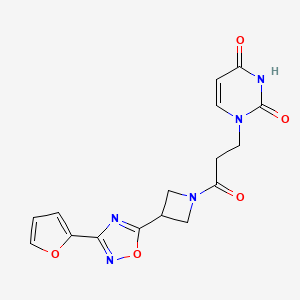
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2768893.png)
